

Application Notes and Protocols for Electrospinning of MnSe Embedded in Carbon Nanofibers

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Manganese(II) selenide*

Cat. No.: *B073041*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide for the synthesis of manganese selenide (MnSe) nanoparticles embedded within one-dimensional carbon nanofibers (MnSe/C) using the electrospinning technique. This method offers a versatile and scalable approach to produce advanced composite materials with significant potential in energy storage applications, particularly as high-performance anodes for sodium-ion batteries.

Introduction

Manganese selenide (MnSe) is a promising anode material for sodium-ion batteries due to its high theoretical capacity. However, it often suffers from poor electrical conductivity and significant volume changes during the charge-discharge process, leading to rapid capacity fading. Embedding MnSe nanoparticles within a conductive and flexible carbon nanofiber matrix is an effective strategy to overcome these limitations. The carbon nanofibers provide a continuous conductive network, buffer the volume expansion of MnSe, and prevent the agglomeration of nanoparticles, thereby enhancing the electrochemical performance and cycling stability. Electrospinning is a facile and effective method for fabricating these one-dimensional composite nanofibers.

Materials and Equipment

Category	Item	Specifications
Chemicals	Polyacrylonitrile (PAN)	MW = 150,000 g/mol
N,N-Dimethylformamide (DMF)	Anhydrous, 99.8%	
Manganese(II) acetate tetrahydrate	≥99%	
Selenium powder	100 mesh, 99.5%	
Argon gas	High purity (99.999%)	
Equipment	Electrospinning setup	High-voltage power supply (0-30 kV), syringe pump, spinneret (20-22 gauge needle), grounded collector (e.g., aluminum foil)
Magnetic stirrer with heating		
Tube furnace	Capable of reaching at least 800°C with controlled atmosphere	
Schlenk line or glovebox	For handling air-sensitive materials	
Beakers, syringes, needles		
Aluminum foil		

Experimental Protocols

Preparation of the Precursor Solution

- In a glass beaker, dissolve a specific amount of polyacrylonitrile (PAN) in N,N-dimethylformamide (DMF) under magnetic stirring at room temperature until a homogeneous solution is formed. A typical concentration is 8-10 wt% PAN in DMF.
- Add manganese(II) acetate tetrahydrate to the PAN/DMF solution. The amount should be calculated to achieve the desired MnSe content in the final carbon nanofibers. Continue

stirring until the manganese salt is completely dissolved.

- Load the resulting precursor solution into a plastic syringe fitted with a stainless-steel needle (20-22 gauge).

Electrospinning Process

- Mount the syringe onto the syringe pump of the electrospinning apparatus.
- Place a grounded collector, such as aluminum foil, at a set distance from the needle tip.
- Apply a high voltage between the needle and the collector.
- Set the flow rate of the precursor solution using the syringe pump.
- The process should be carried out at room temperature and controlled humidity. The electrospun nanofibers will be deposited on the collector as a non-woven mat.

A general set of electrospinning parameters is provided in the table below. These may require optimization based on the specific setup and desired fiber morphology.

Parameter	Value
Applied Voltage	15 - 20 kV
Flow Rate	0.5 - 1.0 mL/h
Tip-to-Collector Distance	15 - 20 cm
Humidity	30 - 40%

Thermal Treatment: Stabilization, Carbonization, and Selenization

- Stabilization: Carefully peel the as-spun nanofiber mat from the collector and place it in a tube furnace. Heat the nanofibers in air to 250-280°C at a slow heating rate (e.g., 2-5°C/min) and hold for 1-2 hours. This step is crucial for the thermal stabilization of the PAN fibers.[\[1\]](#)[\[2\]](#)
- Carbonization and Selenization:

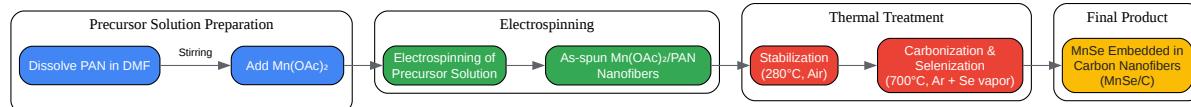
- Place the stabilized nanofibers and a specific amount of selenium powder in a tube furnace with a dual-zone heating setup. The selenium powder should be placed upstream of the nanofibers.
- Purge the furnace with high-purity argon gas.
- Heat the selenium powder to a temperature that allows for its sublimation (e.g., 400-600°C).
- Simultaneously, heat the stabilized nanofibers to a higher temperature (e.g., 600-800°C) under the argon atmosphere containing selenium vapor. Maintain this temperature for 1-2 hours to allow for both carbonization of the PAN and selenization of the manganese precursor to form MnSe.
- After the designated time, turn off the furnace and allow it to cool down to room temperature under the argon atmosphere.

Data Presentation

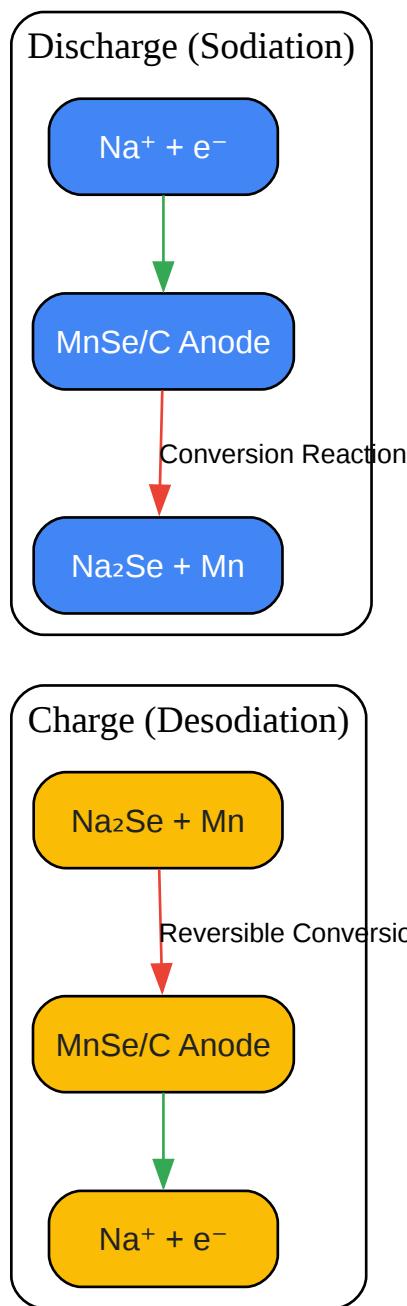
The following tables summarize typical quantitative data for the synthesis and performance of MnSe embedded in carbon nanofibers.

Table 1: Synthesis Parameters

Precursor Solution	Electrospinning Parameters	Thermal Treatment
PAN Concentration: 10 wt% in DMF	Voltage: 18 kV	Stabilization: 280°C for 2h in air
Mn(OAc) ₂ ·4H ₂ O to PAN ratio: 1:2 (w/w)	Flow Rate: 0.8 mL/h	Carbonization/Selenization: 700°C for 2h in Ar
Distance: 18 cm		


Table 2: Material Characterization

Property	Value
Fiber Diameter	200 - 400 nm
MnSe Nanoparticle Size	10 - 30 nm
Surface Area (BET)	50 - 150 m ² /g


Table 3: Electrochemical Performance as a Sodium-Ion Battery Anode

Metric	Value	Conditions
Initial Discharge Capacity	~650 mAh/g	0.1 A/g
Reversible Capacity	~450 mAh/g	0.1 A/g after 100 cycles
Rate Capability	~250 mAh/g	1.0 A/g
Cycling Stability	>90% capacity retention	After 200 cycles at 0.5 A/g
Coulombic Efficiency	>99%	After initial cycles

Mandatory Visualizations

[Click to download full resolution via product page](#)

Caption: Experimental workflow for the synthesis of MnSe embedded in carbon nanofibers.

[Click to download full resolution via product page](#)

Caption: Charge-discharge mechanism of MnSe/C anode in a sodium-ion battery.

Characterization

- Morphology and Structure: Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are used to observe the morphology of the nanofibers and the distribution

and size of the embedded MnSe nanoparticles.

- Crystalline Structure: X-ray Diffraction (XRD) is employed to identify the crystalline phases of MnSe and the graphitic nature of the carbon nanofibers.
- Chemical Composition: X-ray Photoelectron Spectroscopy (XPS) can be used to determine the elemental composition and chemical states of Mn, Se, C, and other elements present in the material.
- Electrochemical Performance: The performance of the MnSe/C nanofibers as a sodium-ion battery anode is evaluated using cyclic voltammetry (CV), galvanostatic charge-discharge (GCD) tests, and electrochemical impedance spectroscopy (EIS) in a coin-cell setup with sodium metal as the counter electrode.

Applications

The primary application for MnSe embedded in carbon nanofibers is as a high-performance anode material for sodium-ion batteries (SIBs). The unique one-dimensional nanostructure and the synergistic effect between the high-capacity MnSe and the conductive carbon matrix lead to:

- High specific capacity and energy density.
- Excellent rate capability, allowing for fast charging and discharging.
- Long-term cycling stability, which is crucial for practical applications.

These properties make MnSe/C nanofibers a promising candidate for next-generation energy storage systems, including grid-scale energy storage and electric vehicles.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Electrospun TiO₂/C Nanofibers As a High-Capacity and Cycle-Stable Anode for Sodium-Ion Batteries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Application Notes and Protocols for Electrospinning of MnSe Embedded in Carbon Nanofibers]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b073041#electrospinning-method-for-mnse-embedded-in-carbon-nanofibers]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com